4-Bromo-2-(2,2-difluoroethoxy)-phenylamine
Overview
Description
4-Bromo-2-(2,2-difluoroethoxy)-phenylamine is an organofluorine compound characterized by the presence of a bromine atom and a difluoroethoxy group attached to a phenylamine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2,2-difluoroethoxy)-phenylamine typically involves a multi-step process. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a brominated phenylamine precursor reacts with 2,2-difluoroethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K_2CO_3) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2,2-difluoroethoxy)-phenylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through S_NAr reactions.
Oxidation and Reduction: The phenylamine moiety can undergo oxidation to form corresponding nitroso or nitro derivatives, while reduction can yield aniline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as alkoxides or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions include substituted phenylamines, nitroso or nitro derivatives, and biaryl compounds .
Scientific Research Applications
4-Bromo-2-(2,2-difluoroethoxy)-phenylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2,2-difluoroethoxy)-phenylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The difluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2,2-difluoroethoxy)phenol
- 4-Bromo-2-(2,2-difluoroethoxy)benzoic acid
Uniqueness
Compared to similar compounds, 4-Bromo-2-(2,2-difluoroethoxy)-phenylamine stands out due to its amine functionality, which allows for a broader range of chemical modifications and applications. The presence of the difluoroethoxy group also imparts unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
4-bromo-2-(2,2-difluoroethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2NO/c9-5-1-2-6(12)7(3-5)13-4-8(10)11/h1-3,8H,4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYHUDCJFNYTEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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